molecular formula C73H130FN3O10 B12571640 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;octadecanoic acid CAS No. 428818-26-2

1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;octadecanoic acid

Katalognummer: B12571640
CAS-Nummer: 428818-26-2
Molekulargewicht: 1228.8 g/mol
InChI-Schlüssel: WGYGYXBAUYNQJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;octadecanoic acid is a complex chemical compound with a unique structure. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound’s structure includes a quinoline core, which is often associated with antibacterial and anticancer properties.

Vorbereitungsmethoden

The synthesis of 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;octadecanoic acid involves multiple steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the cyclopropyl, fluoro, methoxy, and piperazinyl groups. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;octadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the quinoline core or other functional groups.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;octadecanoic acid has several scientific research applications:

    Chemistry: The compound is used in the study of quinoline derivatives and their chemical properties.

    Biology: It is investigated for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;octadecanoic acid involves its interaction with specific molecular targets. The quinoline core is known to interact with bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial DNA replication. This mechanism is similar to that of other quinoline-based antibiotics. The compound’s unique structure allows it to target specific pathways, making it a potential candidate for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;octadecanoic acid can be compared with other quinoline derivatives, such as:

    Ciprofloxacin: A well-known antibiotic with a similar quinoline core.

    Levofloxacin: Another antibiotic with a similar structure but different substituents.

    Moxifloxacin: A quinoline derivative with enhanced antibacterial properties. The uniqueness of 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid lies in its specific substituents, which may confer unique biological activities and chemical properties.

Eigenschaften

CAS-Nummer

428818-26-2

Molekularformel

C73H130FN3O10

Molekulargewicht

1228.8 g/mol

IUPAC-Name

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;octadecanoic acid

InChI

InChI=1S/C19H22FN3O4.3C18H36O2/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);3*2-17H2,1H3,(H,19,20)

InChI-Schlüssel

WGYGYXBAUYNQJA-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.